molecular formula C11H9ClN2O2 B8279564 4-Chloro-5,8-dimethyl-6-nitroquinoline

4-Chloro-5,8-dimethyl-6-nitroquinoline

Cat. No. B8279564
M. Wt: 236.65 g/mol
InChI Key: JUVALBQUVQWRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05739148

Procedure details

In a flask is placed 4-chloro-5,8-dimethyl-6-nitroquinoline (1.52 g, 5.4 mmol) with sodium methoxide (2.27 g, 4.2 mmol) and methanol (25 mL). The mixture is refluxed under argon with stirring for 21 hours, diluted with water (100 mL) and methanol (50 mL) and extracted with dichloromethane (2×200 mL). The organic layer is dried over potassium carbonate, filtered and evaporated. The product is purified by flash chromatography (7/3 hexanes/ethyl acetate), yielding 5,8-dimethyl-4-methoxy-6-nitroquinoline.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([CH3:16])[CH:8]=[C:9]([N+:13]([O-:15])=[O:14])[C:10]=2[CH3:12])[N:5]=[CH:4][CH:3]=1.[CH3:17][O-:18].[Na+]>O.CO>[CH3:12][C:10]1[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][C:7]([CH3:16])=[C:6]2[C:11]=1[C:2]([O:18][CH3:17])=[CH:3][CH:4]=[N:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
ClC1=CC=NC2=C(C=C(C(=C12)C)[N+](=O)[O-])C
Step Two
Name
Quantity
2.27 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask is placed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed under argon
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product is purified by flash chromatography (7/3 hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
CC1=C2C(=CC=NC2=C(C=C1[N+](=O)[O-])C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.